molecular formula C11H16F3N3O4 B2638416 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid CAS No. 1803582-51-5

3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid

Cat. No.: B2638416
CAS No.: 1803582-51-5
M. Wt: 311.261
InChI Key: COWSJORVTFVHGU-UHFFFAOYSA-N
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Description

3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a morpholine ring substituted with a 1,3,4-oxadiazole moiety and further modified with a trifluoroacetic acid group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid typically involves multiple steps, starting with the formation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The morpholine ring is then introduced via nucleophilic substitution reactions, where the oxadiazole intermediate reacts with morpholine under controlled conditions. Finally, the trifluoroacetic acid group is added through esterification or direct acidification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of catalysts can enhance reaction efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often carried out in inert atmospheres to prevent unwanted side reactions.

    Substitution: Halogenating agents, alkylating agents; reactions may require catalysts or specific solvents to achieve desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce morpholine derivatives with altered functional groups. Substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility.

Scientific Research Applications

3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine, trifluoroacetic acid
  • 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]pyrrolidine, trifluoroacetic acid
  • 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]azetidine, trifluoroacetic acid

Uniqueness

Compared to similar compounds, 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the morpholine ring, in particular, enhances its solubility and stability, making it a more versatile compound for various applications.

Properties

IUPAC Name

3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.C2HF3O2/c1-6(2)8-11-12-9(14-8)7-5-13-4-3-10-7;3-2(4,5)1(6)7/h6-7,10H,3-5H2,1-2H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWSJORVTFVHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2COCCN2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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